7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with diverse substituents. Its structure includes a 4-chlorophenyl group at position 7, a 4-methoxyphenyl group at position 2, a methyl group at position 5, and a pyridin-3-yl carboxamide moiety at position 6 ().
特性
IUPAC Name |
7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-4-3-13-27-14-19)22(16-5-9-18(26)10-6-16)32-25(28-15)30-23(31-32)17-7-11-20(34-2)12-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRKJXHYJOHHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539797-46-1) is a synthetic molecule belonging to the class of triazolopyrimidines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C25H21ClN6O2
- Molecular Weight : 472.93 g/mol
- Purity : Typically ≥95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HCT-116 (Colon Cancer) | 12.3 | |
| A549 (Lung Cancer) | 11.8 |
In a comparative study, it was found that derivatives with similar structural motifs exhibited promising cytotoxicity against these cell lines, indicating that the compound may share similar mechanisms of action.
The proposed mechanism for the anticancer activity includes:
- Inhibition of cell proliferation through apoptosis.
- Disruption of the cell cycle at the G2/M phase.
- Induction of oxidative stress leading to cellular damage.
These mechanisms were corroborated by assays measuring apoptosis and cell cycle distribution in treated cells .
Antioxidant Activity
The compound has also been tested for its antioxidant properties using methods such as DPPH and ABTS assays. The results indicated significant free radical scavenging activity:
These activities suggest that the compound may offer protective effects against oxidative stress-related diseases.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various triazolo derivatives including our compound against multiple cancer cell lines. The findings showed that compounds with a chlorophenyl substituent demonstrated enhanced activity compared to those without .
- Antioxidant Evaluation : Another research focused on the antioxidant capacity of similar compounds revealed that those containing methoxy groups displayed superior scavenging abilities, supporting the hypothesis that structural modifications can significantly impact biological activity .
類似化合物との比較
Key Observations :
- Electron-Donating Groups (e.g., 4-OMe, 4-SMe) : Enhance solubility and may improve binding to polar targets (e.g., kinases) .
- Positional Isomerism : The 2-methoxyphenyl analog () exhibits reduced steric hindrance compared to the 4-methoxy derivative, possibly altering binding kinetics.
Physicochemical Properties
Melting points and solubility are influenced by substituents:
Notes:
Q & A
Q. What synthetic methodologies are established for preparing this compound?
The synthesis involves multi-step cyclocondensation reactions. For example, Ghaffari Khaligh et al. (2020) developed protocols using additives like POCl₃ to synthesize analogous triazolo-pyrimidine derivatives. Key steps include:
- Cyclization of aminotriazole with β-ketoesters/enaminones in polar solvents (e.g., pyridine or DMF) under reflux .
- Substituent introduction via nucleophilic substitution (e.g., chlorophenyl groups) or coupling reactions .
- Purification via recrystallization (ethanol/DMF) and monitoring by TLC .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- IR Spectroscopy : Identifies functional groups (C=O stretch ~1680 cm⁻¹, N-H ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.0–8.5 ppm), methyl/methoxy groups (δ 2.0–3.5 ppm), and carboxamide carbons (δ ~165 ppm) .
- Mass Spectrometry : HRMS validates molecular formula accuracy (e.g., C₂₃H₂₀ClN₅O₂) .
- X-ray Crystallography : Resolves stereochemistry, as shown for N-(4-chlorophenyl)-5,7-dimethyl analogs .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Pyridine enhances cyclization efficiency vs. DMF . | |
| Additives | POCl₃ increases electrophilicity of intermediates . | |
| Reaction Time | Prolonged reflux (6–8 hours) improves conversion . | |
| Temperature | Controlled heating (80–100°C) minimizes side reactions . |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine NMR, IR, and HRMS. For example, conflicting aromatic proton assignments in NMR can be clarified via NOESY or COSY .
- X-ray Crystallography : Definitively resolves stereochemical ambiguities (e.g., bond angles and torsion angles) .
- Computational Modeling : Compare experimental IR/Raman with DFT simulations to validate functional groups .
Q. What computational approaches predict physicochemical properties?
- Molecular Dynamics : Simulate solubility and logP using software like Gaussian .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) via AutoDock .
- Crystallographic Validation : Reproduce unit cell parameters (e.g., triclinic P1 system) using Mercury software .
Q. How to design stability studies for this compound under varying conditions?
- Accelerated Testing : ICH Q1A guidelines (40°C/75% RH) with HPLC monitoring .
- Thermal Analysis : DSC/TGA evaluates decomposition thresholds (e.g., melting point ~260°C) .
- Photostability : ICH Q1B light exposure tests identify degradation products via LC-MS .
Methodological Notes
- Synthesis : Prioritize pyridine as a solvent for cyclization and use additives like POCl₃ for electrophilic activation .
- Characterization : Combine crystallography with spectroscopy to resolve structural ambiguities .
- Data Analysis : Cross-reference experimental and computational data to validate hypotheses (e.g., DFT vs. IR) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
